2,4-dichloro-N-cyclohexylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
157729-57-2 |
|---|---|
Molecular Formula |
C13H15Cl2NO |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
2,4-dichloro-N-cyclohexylbenzamide |
InChI |
InChI=1S/C13H15Cl2NO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
InChI Key |
FMFXAPQQVBRACZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro N Cyclohexylbenzamide
Established Synthetic Pathways for 2,4-Dichloro-N-cyclohexylbenzamide
The most common and well-documented method for synthesizing this compound involves the formation of an amide bond between a derivative of 2,4-dichlorobenzoic acid and cyclohexylamine (B46788).
The classical approach to forming this compound is through the acylation of cyclohexylamine with a 2,4-dichlorobenzoyl precursor. A frequently employed method utilizes 2,4-dichlorobenzoyl chloride as the acylating agent. researchgate.net In a typical procedure, 2,4-dichlorobenzoyl chloride is reacted with cyclohexylamine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is often carried out at room temperature for an extended period, after which the product is precipitated by the addition of water and can be further purified by recrystallization. researchgate.net A patent from 1978 also describes the synthesis of related N-(2-amino-cycloaliphatic) benzamide (B126) compounds using an acyl halide, such as 2,4-dichlorobenzoyl chloride, in an organic solvent. google.com
An alternative, though less common, direct amidation strategy involves the coupling of 2,4-dichlorobenzoic acid with cyclohexylamine using a coupling agent. While specific examples for this exact transformation are not prevalent in the provided search results, the general principle of using coupling reagents is a cornerstone of modern amide synthesis.
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. One documented synthesis of the title compound involved reacting 2,4-dichlorobenzoyl chloride with cyclohexylamine and pyridine, allowing the mixture to stand for 15 hours at 298 K. researchgate.net Subsequent addition of water led to the precipitation of the product, which was then recrystallized from benzene (B151609) to yield the final compound. researchgate.net
In a broader context of amide synthesis, the choice of solvent, base, and reaction temperature can significantly impact the outcome. For instance, in the synthesis of related benzamides, dichloromethane (B109758) has been used as an extraction solvent. google.com The use of molecular sieves has also been reported to facilitate amide formation by removing water from the reaction mixture, which can be particularly useful in direct amidation reactions. google.com
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Source |
| Reactants | 2,4-Dichlorobenzoyl chloride, Cyclohexylamine | researchgate.net |
| Base | Pyridine | researchgate.net |
| Temperature | 298 K | researchgate.net |
| Reaction Time | 15 hours | researchgate.net |
| Work-up | Addition of water, Recrystallization from benzene | researchgate.net |
Exploration of Alternative Synthetic Routes for Benzamides Applied to This Compound
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for amide bond formation, which could be applied to the synthesis of this compound and its analogues.
Mechanochemistry, which involves chemical reactions induced by mechanical energy such as grinding or milling, has emerged as a powerful green chemistry tool. nih.gov This solvent-free or solvent-drop grinding approach can lead to faster reaction times, higher yields, and improved selectivity compared to traditional solution-based methods. rsc.org For instance, a mechanochemical method for the amidation of carboxylic acids using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3) has been developed. rsc.org This method, which employs an inorganic base like potassium carbonate and involves grinding the reactants at room temperature, has been successfully applied to a variety of carboxylic acids and amines, including cyclohexylamine. rsc.org This suggests a viable and eco-friendly alternative for the synthesis of this compound. Other mechanochemical methods for amide bond formation include the use of an iridium(III) catalyst for the C-H amidation of benzamides. beilstein-journals.orgresearchgate.net
The development of novel coupling reagents has significantly advanced the field of amide synthesis. Ynamides have been introduced as highly efficient coupling reagents for the synthesis of amides and peptides under mild conditions, with the notable advantage of preventing racemization in chiral carboxylic acids. researchgate.netorganic-chemistry.org Other innovative reagents include a tropylium-based coupling reagent that can be used in catalytic amounts. rsc.org Phosphonium (B103445) salts and derivatives of 1,1'-carbonyldiimidazole (B1668759) (CDI), such as 1,1'-carbonylbis-(4,5-dicyanoimidazole) (CBDCI), have also been developed as effective coupling activators, offering advantages like shorter reaction times and good yields. google.com The use of solid-supported reagents, such as silica-bound carbodiimides (Si-DCC and Si-EDC), simplifies product purification by allowing for the easy removal of byproducts through filtration. silicycle.com
Catalytic systems are also at the forefront of modern amidation chemistry. Copper-catalyzed oxidative amidation of aldehydes with acetanilides has been developed as a versatile method. rsc.org Ruthenium-PNP complexes have been studied for the direct amination of alcohols, offering another potential pathway for amide synthesis. rsc.org
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. researchgate.net For the synthesis of benzamide analogues, several green approaches have been reported. These include solvent-free and activation-free conditions for N-benzoylation using enol esters. tandfonline.com Three-component reactions in the absence of hazardous solvents have also been developed for the synthesis of N-alkyl benzamide derivatives. nih.goveurjchem.com Rhodium-catalyzed C–H activation of substituted benzamides in water using air as the sole oxidant presents a highly regioselective and environmentally friendly route to isoquinolones, which are related to benzamides. rsc.org These green methodologies highlight the potential for developing more sustainable synthetic routes for this compound.
Table 2: Alternative Synthetic Approaches for Benzamides
| Approach | Key Features | Potential Application to this compound | Source |
| Mechanochemistry | Solvent-free or solvent-drop grinding, faster reactions, higher yields. | Direct reaction of 2,4-dichlorobenzoic acid and cyclohexylamine with a suitable activating agent under milling conditions. | rsc.orgbeilstein-journals.org |
| Novel Coupling Reagents | Ynamides, tropylium-based reagents, phosphonium salts, CDI derivatives for mild and efficient coupling. | Coupling of 2,4-dichlorobenzoic acid and cyclohexylamine using these reagents to improve yield and reduce side reactions. | researchgate.netorganic-chemistry.orgrsc.orggoogle.com |
| Catalytic Systems | Copper and Ruthenium catalysts for amidation reactions. | Catalytic amidation of a 2,4-dichlorobenzaldehyde (B42875) derivative or direct amination of a corresponding alcohol. | rsc.orgrsc.org |
| Green Chemistry | Solvent-free reactions, use of benign reagents, multi-component reactions. | Application of solvent-free conditions or multi-component reactions to streamline the synthesis and reduce waste. | tandfonline.comnih.goveurjchem.comrsc.org |
Derivatization Strategies and Chemical Reactivity Studies of this compound
The chemical architecture of this compound, featuring a dichlorinated aromatic ring, an amide linkage, and a saturated carbocyclic ring, offers multiple sites for chemical modification. Derivatization strategies can be systematically approached by considering the reactivity of each of these core components. Research into its chemical transformations allows for the generation of analogues with potentially modulated properties and provides insight into its metabolic fate.
Reactions at the Benzamide Core
The benzamide core consists of the 2,4-dichlorophenyl ring and the amide group. Its reactivity is primarily dictated by the interplay of the electronic effects of the chloro and amide substituents, influencing both electrophilic and nucleophilic attacks on the aromatic ring.
Electrophilic Aromatic Substitution (EAS)
The introduction of new substituents onto the dichlorinated benzene ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. The two chlorine atoms are deactivating but ortho, para-directing, while the N-cyclohexylcarboxamide group is also deactivating and primarily meta-directing. masterorganicchemistry.comchemistrysteps.com This leads to competition for the remaining open positions on the ring (positions 3, 5, and 6).
The chlorine at C2 directs electrophiles to C3 and C5. The chlorine at C4 directs to C3 and C5. The amide group at C1 directs to C3 and C5. Therefore, positions 3 and 5 are the most electronically activated towards electrophilic attack. Position 5 is sterically less hindered than position 3 (which is flanked by the C2-chloro and the C1-amide group), making it the most probable site for substitution.
A notable example of this reactivity is the synthesis of 2,4-dichloro-N-cyclohexyl-5-sulfamoylbenzamide. nih.gov In this reaction, a sulfamoyl group (-SO₂NH₂) is introduced at the C5 position, consistent with the predicted regioselectivity.
| Reaction | Reagent | Position of Substitution | Product |
| Sulfonylation | Fuming Sulfuric Acid, then SOCl₂ and NH₃ | C5 | 2,4-dichloro-N-cyclohexyl-5-sulfamoylbenzamide nih.gov |
| Nitration | HNO₃/H₂SO₄ | C5 (predicted) | 2,4-dichloro-N-cyclohexyl-5-nitrobenzamide |
| Halogenation | Br₂/FeBr₃ | C5 (predicted) | 5-bromo-2,4-dichloro-N-cyclohexylbenzamide |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichlorinated ring, enhanced by the electron-withdrawing effects of the two chlorine atoms and the amide group, makes it susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org In this mechanism, a strong nucleophile attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a chloride ion as the leaving group. libretexts.org
Theoretical and experimental studies on similar systems, such as 2,4-dichloroquinazolines, show that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.com This regioselectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4. Therefore, reactions with nucleophiles are expected to preferentially replace the chlorine atom at the C4 position.
Modifications of the N-Cyclohexyl Moiety
The N-cyclohexyl group provides a saturated, non-aromatic handle for functionalization, which can significantly alter the lipophilicity and conformational properties of the molecule.
Recent advances in photochemistry have enabled direct functionalization of N-cyclohexyl amides. A deoxygenative photochemical alkylation method allows for the α-alkylation of the cyclohexyl ring. nih.gov This reaction proceeds through the triflic anhydride-mediated formation of an iminium intermediate, which then undergoes a photochemical radical alkylation step to yield α-branched secondary amines. nih.gov This strategy facilitates the introduction of various alkyl groups adjacent to the nitrogen atom.
| Reaction Type | Key Reagents | Modification Site | Outcome |
| Deoxygenative Photochemical Alkylation nih.gov | 1. Triflic anhydride, 2-fluoropyridine2. Alkyl iodide, light (hν) | α-carbon of the cyclohexyl ring | Introduction of an alkyl group at the C1 position of the cyclohexyl ring, with concomitant reduction of the amide carbonyl. |
Other potential modifications, based on general cycloalkane chemistry, could include free-radical halogenation at various positions on the ring or oxidation to introduce hydroxyl or keto groups, although specific examples for this compound are not prominent in the literature. The synthesis of related compounds with pre-functionalized cyclohexyl rings, such as N-[4-(propyl)cyclohexyl]-amides, demonstrates the feasibility of incorporating substituents on this moiety. nih.gov
Functionalization of the Dichloro Substituents
The two chlorine atoms on the benzamide core are key functional groups that can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr). This pathway is a primary strategy for creating derivatives with diverse functionalities. As discussed previously, the chlorine at the C4 position is the more reactive leaving group compared to the C2 chlorine. mdpi.com
This regioselectivity allows for the selective synthesis of 2-chloro-4-substituted-N-cyclohexylbenzamides. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the C4-chloride. smolecule.com Under more forcing conditions, or with a large excess of the nucleophile, subsequent substitution of the C2-chloride may be possible, leading to 2,4-disubstituted products.
| Nucleophile | Typical Conditions | Expected Major Product |
| Ammonia (NH₃) | Heat, Solvent (e.g., EtOH) | 4-amino-2-chloro-N-cyclohexylbenzamide |
| Primary/Secondary Amines (RNH₂/R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-chloro-N-cyclohexyl-4-(alkylamino/dialkylamino)benzamide |
| Sodium Methoxide (NaOMe) | Heat, Methanol | 2-chloro-N-cyclohexyl-4-methoxybenzamide |
| Sodium Thiophenoxide (NaSPh) | Solvent (e.g., DMF) | 2-chloro-N-cyclohexyl-4-(phenylthio)benzamide |
This selective functionalization is a powerful tool for structure-activity relationship studies, enabling the systematic replacement of the chlorine atoms to probe their role in biological interactions.
Advanced Structural Characterization and Solid State Research of 2,4 Dichloro N Cyclohexylbenzamide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. This method has been employed to establish the complete molecular and supramolecular structure of 2,4-dichloro-N-cyclohexylbenzamide.
Determination of Crystallographic Parameters and Space Group
The analysis of a colorless prism-shaped crystal of this compound at a temperature of 120 K provided detailed crystallographic data. nih.govresearchgate.net The compound crystallizes in the monoclinic system. nih.govresearchgate.net The specific space group was determined to be C2/c. researchgate.net Key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅Cl₂NO |
| Molecular Weight (Mr) | 272.16 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 26.135 (3) |
| b (Å) | 4.9144 (6) |
| c (Å) | 20.449 (2) |
| β (°) | 90.167 (3) |
| Volume (V) (ų) | 2626.4 (5) |
| Z | 8 |
| Temperature (K) | 120 (2) |
| Calculated Density (Mg m⁻³) | 1.377 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
This table presents the fundamental crystallographic data for this compound as determined by single-crystal X-ray diffraction. nih.govresearchgate.net
Detailed Analysis of Molecular Conformation in the Solid State
The solid-state conformation of the molecule provides insight into its intrinsic steric and electronic preferences within the crystalline environment.
Within the crystal structure, the cyclohexane (B81311) ring of the this compound molecule adopts a stable chair conformation. nih.govresearchgate.netnih.gov This conformation is characterized by specific puckering parameters, including a total puckering amplitude (QT) of 0.575 (3) Å and Cremer & Pople puckering parameters of φ = -177.97 (2)° and θ = 176.74 (3)°. nih.gov
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces are fundamental to the stability of the crystal lattice. gla.ac.uk
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N—H···O | 0.88 | 2.05 | 2.919 (2) | 171 |
This table details the geometry of the intermolecular hydrogen bond responsible for the formation of molecular chains in the crystal structure. The data is based on the findings reported in the crystallographic study. nih.govresearchgate.net
Other Non-Covalent Interactions (e.g., Halogen Bonding, π-π Stacking)
Halogen Bonding: The presence of two chlorine atoms on the benzamide (B126) ring introduces the potential for halogen bonding. A halogen bond is a non-covalent interaction wherein a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of this compound, potential halogen bond donors (the chlorine atoms) and acceptors (such as the carbonyl oxygen or even the chlorine atoms of neighboring molecules) are present. Analysis of the crystal packing may reveal close contacts between chlorine atoms and electronegative atoms of adjacent molecules, with geometries characteristic of halogen bonds (i.e., C-Cl···O or C-Cl···Cl interactions with near-linear C-Cl···X angles). Such interactions, if present, would contribute to the cohesion of the crystal lattice, acting as weak directional forces that supplement the stronger hydrogen bonding network.
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques are indispensable for the structural characterization of this compound, providing detailed information about its conformation in solution and the nature of its functional groups.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the solution-state structure and conformational dynamics of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the amide N-H proton. The aromatic region would likely display a complex splitting pattern due to the dichloro-substitution pattern on the benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons would provide definitive evidence for the 2,4-dichloro substitution pattern. The cyclohexyl protons would appear as a series of multiplets in the aliphatic region of the spectrum. The conformation of the cyclohexyl ring (likely a chair conformation) and its rate of ring inversion could be inferred from the chemical shifts and multiplicities of these signals, particularly at different temperatures. The amide proton (N-H) would typically appear as a broad singlet or a doublet (if coupled to the adjacent cyclohexyl C-H), and its chemical shift would be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the chlorine substituents), and the cyclohexyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic for the amide functional group.
A representative table of expected ¹³C NMR chemical shifts is presented below, based on the known structure.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 165-175 |
| Aromatic C-Cl | 130-140 |
| Aromatic C-H | 125-135 |
| Aromatic C-N | 135-145 |
| Cyclohexyl C-N | 50-60 |
| Cyclohexyl CH₂ | 25-35 |
Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, which is expected to appear as a sharp to moderately broad band around 3300 cm⁻¹, with its position and shape being indicative of hydrogen bonding. The C-N stretching vibration of the amide would also be present, usually in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would give rise to bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be observable, although its intensity can vary. Raman spectroscopy can be particularly useful for studying the low-frequency vibrations that correspond to lattice modes in the solid state, which can provide insights into the crystal packing and intermolecular interactions.
A summary of key expected vibrational frequencies is provided in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| N-H Stretch | 3200-3400 | Medium to Strong (IR) |
| Aromatic C-H Stretch | 3000-3100 | Medium (IR, Raman) |
| Aliphatic C-H Stretch | 2850-3000 | Strong (IR, Raman) |
| C=O Stretch (Amide I) | 1630-1680 | Strong (IR) |
| N-H Bend (Amide II) | 1510-1570 | Medium (IR) |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong (IR, Raman) |
| C-Cl Stretch | 600-800 | Strong (IR) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is primarily used to study the chromophoric benzamide portion of this compound. The main chromophore is the dichlorinated benzene ring conjugated with the carbonyl group of the amide.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions of the aromatic system are generally intense and would likely appear at shorter wavelengths (around 200-280 nm). The presence of the chlorine substituents and the amide group would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed, often as a shoulder on the more intense π → π* bands. The exact position and intensity of these absorption bands can be sensitive to the solvent polarity.
Polymorphism and Crystallization Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial as different polymorphs of a compound can exhibit different physicochemical properties, such as solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been reported in the literature, the potential for its existence is high given the molecule's structural features.
The presence of a flexible cyclohexyl group and a rigid benzamide core, along with the capacity for forming strong hydrogen bonds and other weaker non-covalent interactions, provides the possibility for the molecules to pack in different ways in the solid state. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could potentially lead to the formation of different polymorphs.
For instance, crystallization from a protic solvent that can compete for hydrogen bonding sites might favor a different packing arrangement compared to crystallization from an aprotic solvent. Similarly, rapid cooling might trap a kinetically favored, metastable polymorph, while slow evaporation could yield the thermodynamically most stable form.
A systematic polymorph screen for this compound would involve crystallization from a wide range of solvents with different polarities and hydrogen bonding capabilities, as well as techniques like melt crystallization and sublimation. Each solid form obtained would need to be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any new polymorphic forms. The discovery and characterization of polymorphs are of significant interest in fields such as pharmaceuticals and materials science, where the solid-state form of a compound can have a profound impact on its performance.
Computational Chemistry and Theoretical Studies of 2,4 Dichloro N Cyclohexylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to model the electronic and geometric properties of a molecule. ajchem-a.com These calculations help in understanding chemical reactivity, spectroscopic characteristics, and bonding. rsc.org
The electronic structure of a molecule is fundamental to its reactivity and properties. Key aspects of this include the distribution of electrons and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. researchgate.net
The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net Analysis of the charge distribution, through methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is shared across the molecule, highlighting electrostatic potential and sites prone to nucleophilic or electrophilic attack. ajchem-a.comijcce.ac.ir
While specific quantum chemical calculations detailing the HOMO-LUMO gap and a full charge distribution analysis for 2,4-dichloro-N-cyclohexylbenzamide are not extensively available in published literature, the general principles of such analyses are well-established for understanding related benzamide (B126) structures. ijcce.ac.ir
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. researchgate.net |
| Charge Distribution | Describes the localization of partial positive and negative charges on the atoms, influencing intermolecular interactions and reactivity. |
Conformational analysis seeks to identify the most stable three-dimensional arrangement of a molecule's atoms, which corresponds to a minimum on its potential energy surface. Experimental data from single-crystal X-ray diffraction provides a detailed view of a molecule's conformation in its solid-state, energy-minimized structure. iucr.org
For this compound, crystallographic studies have precisely determined its solid-state conformation. nih.govresearchgate.net The key findings reveal:
The cyclohexane (B81311) ring is not planar and adopts a stable chair conformation. iucr.orgnih.gov
The dichlorinated benzene (B151609) ring is planar. iucr.orgnih.gov
A significant dihedral angle of 51.88 (7)° exists between the plane of the aromatic ring and the amide (N/O/C) plane. nih.govresearchgate.net This twist is a defining feature of its three-dimensional shape.
The torsion angle defined by atoms N1—C7—C8—C9 is -130.16 (18)°. iucr.orgnih.gov
These experimentally observed geometric parameters represent the result of energy minimization within the constraints of the crystal lattice.
Table 2: Selected Crystallographic and Conformational Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂NO | nih.govresearchgate.net |
| Molecular Weight | 272.16 | iucr.orgresearchgate.net |
| Cyclohexane Ring Conformation | Chair | nih.govnih.gov |
| Dihedral Angle (Aromatic Ring to N/O/C Plane) | 51.88 (7)° | iucr.orgresearchgate.net |
Quantum chemical calculations can predict various spectroscopic properties, offering a powerful complement to experimental measurements. nih.gov By calculating the energy differences between electronic or vibrational states, it is possible to simulate spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible absorption. ijcce.ac.irnih.gov
Machine learning approaches, trained on databases of computationally derived electronic properties, are emerging as a method to predict spectroscopic fingerprints with high accuracy, often approaching that of more intensive methods like Time-Dependent Density Functional Theory (TDDFT). nih.gov These predictions can aid in the structural elucidation of new compounds and in the interpretation of complex experimental spectra. While this methodology is applicable to benzamides, specific theoretical predictions of the spectroscopic properties for this compound are not detailed in the available research.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com This technique is invaluable for studying conformational changes and intermolecular interactions in different environments, such as in solution or in the solid state. rsc.org
While X-ray crystallography reveals a static, energy-minimized structure in the solid state, the conformation of this compound is expected to be more flexible in solution. nih.govscispace.com MD simulations can explore this flexibility by modeling the interactions between the solute and solvent molecules and tracking the molecule's conformational landscape over time.
MD simulations can also be used to model the crystalline state, helping to understand the forces that stabilize the crystal lattice. The results of such simulations are often validated against experimental X-ray diffraction data.
The crystal structure of this compound is monoclinic, belonging to the C2/c space group. iucr.orgresearchgate.net A defining feature of its crystal packing is the formation of infinite chains of molecules linked by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These hydrogen bonds form between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, creating a stable, repeating pattern along the crystallographic direction. iucr.orgnih.gov This hydrogen bonding network is a primary factor in the stabilization of the crystal structure. nih.gov
Table 3: Crystal System and Packing Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | iucr.orgresearchgate.net |
| Space Group | C2/c | iucr.org |
| Unit Cell Dimension (a) | 26.135 (3) Å | nih.govresearchgate.net |
| Unit Cell Dimension (b) | 4.9144 (6) Å | nih.govresearchgate.net |
| Unit Cell Dimension (c) | 20.449 (2) Å | nih.govresearchgate.net |
| Unit Cell Angle (β) | 90.167 (3)° | nih.govresearchgate.net |
| Molecules per Unit Cell (Z) | 8 | iucr.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogues of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. mdpi.comnih.govnih.gov
The development of a predictive QSAR model is a systematic process that begins with a dataset of structurally related benzamide analogues with known activities. A crucial step in 3D-QSAR modeling is the structural alignment of the molecules. nih.govnih.gov Typically, a potent analogue or a common scaffold, such as the quinazolin-4-one or benzamide core, is used as a template to superimpose all other molecules in the dataset. nih.govnih.gov
Once aligned, the molecules are placed in a 3D grid box. mdpi.com The CoMFA method calculates the steric and electrostatic interaction energies between a probe atom and each molecule at various grid points. mdpi.comnih.gov CoMSIA extends this by calculating additional similarity indices, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comnih.gov These calculated energy values or similarity indices serve as the structural descriptors.
Partial Least Squares (PLS) regression is then employed to establish a correlation between the variations in these descriptor fields and the variations in biological activity (e.g., pIC₅₀). nih.gov The resulting QSAR model is rigorously validated using statistical parameters such as the cross-validated correlation coefficient (q² or r²cv), the non-cross-validated correlation coefficient (r² or r²ncv), and the predictive r² (r²pred) for an external test set of compounds. mdpi.combohrium.com A statistically robust model can then be used to predict the activity of new, unsynthesized analogues. nih.govbohrium.com
Table 1: Common Descriptors in 3D-QSAR Model Development
| Descriptor Type | Description | Associated Method(s) |
|---|---|---|
| Steric Fields | Represents the shape of the molecule and potential for steric hindrance. | CoMFA, CoMSIA |
| Electrostatic Fields | Describes the distribution of charge within the molecule. | CoMFA, CoMSIA |
| Hydrophobic Fields | Maps the hydrophobic character of the molecule. | CoMSIA |
| H-Bond Donor Fields | Identifies regions where the molecule can act as a hydrogen bond donor. | CoMSIA |
| H-Bond Acceptor Fields | Identifies regions where the molecule can act as a hydrogen bond acceptor. | CoMSIA |
A significant advantage of 3D-QSAR models is that their results can be visualized as 3D contour maps. bohrium.com These maps highlight regions in 3D space where specific physicochemical properties are predicted to influence biological activity, thereby providing insights into the steric and electronic contributions to the interaction potential. mdpi.combohrium.com
Steric Contribution: Contour maps for the steric field typically use different colors (e.g., green and yellow) to show where bulky groups would increase or decrease activity, respectively. For instance, a green contour near a particular position on the benzamide scaffold would suggest that adding a larger substituent there is favorable, likely because it improves interaction with a hydrophobic pocket in a target receptor. nih.gov Conversely, a yellow contour would indicate a region where steric bulk is detrimental, possibly due to steric clashes. nih.gov
Electronic Contribution: Electrostatic contour maps use colors (e.g., blue and red) to indicate where positive or negative electrostatic potentials are favorable. nih.gov A blue contour near a substituent would suggest that an electropositive (or electron-donating) group is preferred, while a red contour would indicate that an electronegative group would enhance activity. nih.gov These insights are critical for optimizing lead compounds by guiding the modification of substituents to improve electronic complementarity with a target binding site.
Studies on various benzamide analogues have shown that the relative importance of steric and electronic effects can vary significantly depending on the specific biological target. mdpi.comresearchgate.net
Table 2: Interpreting 3D-QSAR Contour Maps
| Field | Favorable Contour Color (Example) | Unfavorable Contour Color (Example) | Interpretation of Favorable Region |
|---|---|---|---|
| Steric | Green | Yellow | Bulkier groups are predicted to increase activity. |
| Electrostatic | Blue | Red | Positively charged/electron-donating groups are favored. |
| Electrostatic | Red | Blue | Negatively charged/electron-withdrawing groups are favored. |
| H-Bond Donor | Cyan | Purple | Hydrogen bond donor groups are favored. |
| H-Bond Acceptor | Magenta | Orange | Hydrogen bond acceptor groups are favored. |
Mechanistic Investigations of Chemical Reactions Involving this compound
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with cyclohexylamine (B46788). ajrconline.org This is a classic example of amide bond formation from an acyl chloride and an amine. The underlying mechanism is a nucleophilic addition-elimination reaction. chemguide.co.ukchemguide.co.uk Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for investigating the detailed mechanism of this reaction. scispace.comresearchgate.net
The reaction proceeds in two primary stages:
Nucleophilic Addition: The reaction initiates with a nucleophilic attack on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride by the lone pair of electrons on the nitrogen atom of cyclohexylamine. chemguide.co.ukchemguide.co.uk This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.uk
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated. chemguide.co.uk A base, such as a second molecule of cyclohexylamine or another added base like pyridine, then removes a proton from the positively charged nitrogen atom to yield the final, neutral N-cyclohexylbenzamide product and an ammonium (B1175870) salt. chemguide.co.uk
A computational study using DFT would model this pathway to determine its energetic feasibility. scispace.comacs.org Researchers can calculate the geometries and energies of the reactants, the tetrahedral intermediate, transition states, and the final products. researchgate.netacs.org The identification of transition states (saddle points on the potential energy surface, characterized by a single imaginary frequency) is crucial for determining the activation energy and thus the rate-determining step of the reaction. researchgate.net Such calculations can also elucidate the role of the solvent and the base in stabilizing intermediates and transition states. scispace.com
Table 3: Steps in a DFT-Based Mechanistic Investigation
| Step | Objective | Computational Method/Analysis |
|---|---|---|
| 1. Geometry Optimization | Find the lowest energy structure for reactants, intermediates, products, and transition states. | DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). researchgate.net |
| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants/intermediates. | Methods like Synchronous Transit-Guided Quasi-Newton (STQN). |
| 3. Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energies (ZPVE). | A true minimum has all real frequencies; a transition state has one imaginary frequency. researchgate.net |
| 4. IRC Calculation | Confirm that a transition state connects the correct reactant and product. | Intrinsic Reaction Coordinate (IRC) calculations. scispace.com |
| 5. Energy Profile | Construct a diagram showing the relative energies of all species along the reaction pathway. | Plot of Gibbs Free Energy vs. Reaction Coordinate. acs.org |
Molecular Docking Studies for Ligand-Target Interaction Prediction (focusing on methodology, not biological outcome)
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, typically a protein). scispace.comnih.gov The methodology focuses on simulating the binding process at an atomic level. nih.gov
The docking process consists of two main components: a search algorithm and a scoring function. univr.it
Search Algorithm: This component is responsible for generating a large number of possible conformations (poses) of the ligand within the receptor's binding site. univr.it Early methods often treated the receptor as rigid and the ligand as flexible. univr.it More advanced methods now allow for flexibility in the receptor's side chains or even parts of its backbone to account for induced-fit effects. nih.govnih.gov Common search algorithms include genetic algorithms (used in GOLD), Monte Carlo methods, and systematic searches. nih.govvlifesciences.comcam.ac.uk
Scoring Function: After generating poses, a scoring function is used to estimate the binding affinity for each pose and rank them. univr.it The goal is to identify the pose with the most favorable interactions, which is presumed to be the most likely binding mode. nih.gov Scoring functions are mathematical models that approximate the free energy of binding. They can be based on force fields (e.g., steric and electrostatic terms), empirical data (fitting to experimental binding affinities), or knowledge-based potentials (derived from statistical analysis of known protein-ligand complexes). univr.it
The general methodology for a docking study is as follows:
Preparation: A high-resolution 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). The structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules. The ligand's 3D structure is also generated and optimized.
Binding Site Definition: The active site or binding pocket where the ligand is expected to bind is identified. A grid box is typically defined around this site to constrain the search space for the docking algorithm. vlifesciences.com
Docking Execution: A docking program (e.g., AutoDock, Glide, GOLD) is used to run the simulation. nih.govcam.ac.ukwikipedia.org The search algorithm explores rotational and translational freedom of the ligand within the grid box, and its conformational flexibility.
Pose Evaluation: The resulting poses are ranked by the scoring function. vlifesciences.com The top-ranked poses are then analyzed visually to examine key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and receptor residues. The root-mean-square deviation (RMSD) between different poses can be used to assess the convergence of the docking run. wikipedia.org
Table 4: Core Components of a Molecular Docking Workflow
| Component | Description | Common Examples/Techniques |
|---|---|---|
| Receptor Model | The 3D structure of the biological target. | X-ray crystallography structure, NMR structure, Homology model. |
| Ligand Model | The 3D structure of the small molecule to be docked. | Generated from 2D structure and energy minimized. |
| Search Algorithm | Generates and explores ligand poses in the binding site. | Genetic Algorithm, Monte Carlo, Systematic Search. nih.gov |
| Scoring Function | Estimates the binding free energy to rank poses. | Force-field based, Empirical, Knowledge-based (e.g., GoldScore, ChemScore). cam.ac.uk |
| Docking Software | Integrates the search algorithm and scoring function. | AutoDock, AutoDock Vina, GOLD, Glide. nih.govcam.ac.uk |
| Analysis | Evaluation of the predicted binding modes. | Binding energy scores, RMSD, visualization of intermolecular interactions. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichlorobenzoyl chloride |
| Cyclohexylamine |
| N-ethylethanamide |
| Ethylammonium chloride |
| Ethanoyl chloride |
| Ethylamine |
Advanced Research Applications and Methodological Contributions of 2,4 Dichloro N Cyclohexylbenzamide
Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules
As a chemical intermediate, 2,4-dichloro-N-cyclohexylbenzamide provides a foundational scaffold for constructing more elaborate molecular architectures. The benzanilide (B160483) core is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. researchgate.net
The structure of this compound is particularly suited for the synthesis of advanced heterocyclic compounds. Nitrogen-containing heterocycles are considered significant scaffolds in the development of new medicines and functional materials. nih.gov Research has linked this benzamide (B126) to the synthesis of complex heterocyclic systems like 2,3-disubstituted 3H-quinazoline-4-ones. acs.org Furthermore, the benzanilide framework has been successfully incorporated into cyclic peptides, such as an Arg-Gly-Asp mimic, to create high-affinity ligands for biological targets like the GPIIb/IIIa receptor. researchgate.net This demonstrates its utility in generating macrocyclic and polycyclic structures that are central to modern drug discovery and organic synthesis. nih.gov
In the field of materials science, this compound is identified as a relevant building block for creating novel functional materials. bldpharm.coma2bchem.com Its structural characteristics are pertinent to the development of materials with specific electronic and optical properties. Commercial suppliers categorize this compound and its analogs under product lines for OLED materials, electronic materials, magnetic materials, and optical materials, indicating its potential role in these advanced technological applications. bldpharm.coma2bchem.com
Applications in Analytical Chemistry Method Development
The development and validation of analytical methods are critical in pharmaceutical and forensic sciences to ensure the accuracy and reliability of quantitative measurements. impactfactor.org this compound and structurally related compounds contribute significantly to this area, particularly in chromatography.
This compound is suitable for use as a reference standard in the development of analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). evitachem.com For instance, structurally similar benzamide derivatives are employed as reference standards in forensic and toxicological research for the quantification of synthetic opioids and their metabolites in biological samples. evitachem.com The use of a well-characterized standard is essential for method validation, which involves testing for specificity, linearity, accuracy, precision, and robustness. impactfactor.org Chemical derivatization is a common strategy in GC-MS analysis to improve volatility and detection, and benzamides can be part of such analytical protocols. jfda-online.com
Detailed structural characterization of this compound has provided valuable data for spectroscopic and crystallographic libraries. researchgate.netnih.gov X-ray crystallographic studies have precisely determined its molecular geometry, crystal system, and other key parameters. researchgate.netnih.govnih.gov This information is foundational for creating reference spectral data used in the identification and analysis of related compounds. The data from such analyses, including unit cell dimensions, bond angles, and refinement statistics, are deposited in scientific databases, contributing to the collective knowledge base used by researchers globally. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound This table presents data from crystallographic analysis, which is crucial for spectroscopic libraries and solid-state characterization.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₅Cl₂NO | nih.gov |
| Molecular Weight | 272.16 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | C2/c | researchgate.net |
| a (Å) | 26.135 (3) | nih.gov |
| b (Å) | 4.9144 (6) | nih.gov |
| c (Å) | 20.449 (2) | nih.gov |
| β (°) | 90.167 (3) | nih.gov |
| Volume (ų) | 2626.4 (5) | nih.gov |
| Z | 8 | nih.gov |
| Data Collection Instrument | Bruker SMART APEX diffractometer | nih.gov |
| R[F² > 2σ(F²)] | 0.043 | nih.gov |
| wR(F²) | 0.110 | nih.gov |
Contribution to Fundamental Understanding of Amide Chemistry
Studies on this compound have provided significant insights into the fundamental principles of amide chemistry, including molecular conformation and intermolecular interactions. The crystal structure reveals that the cyclohexane (B81311) ring adopts a stable chair conformation. nih.govnih.gov A key structural feature is the significant dihedral angle of 51.88 (7)° between the plane of the dichlorinated aromatic ring and the amide N/O/C plane. nih.govnih.gov
This orientation influences the molecule's packing in the solid state, which is primarily dictated by intermolecular N—H⋯O hydrogen bonds. These hydrogen bonds link individual molecules into infinite chains, demonstrating a fundamental principle of supramolecular self-assembly in amides. researchgate.netnih.govnih.gov The study of such non-covalent interactions is crucial for understanding the properties of materials and biological systems. Comparing its structural parameters, like torsion angles, with other benzamides provides a deeper understanding of how substituents affect conformational preferences in this important functional group. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-Disubstituted 3H-Quinazoline-4-one |
| 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide |
| Arg-Gly-Asp (peptide sequence) |
Studies on Amide Bond Formation and Cleavage Mechanisms
The amide bond is a cornerstone of chemical synthesis and biological structures. The study of its formation and cleavage is paramount, and this compound serves as a valuable model compound in these investigations. The presence of two electron-withdrawing chlorine atoms on the benzamide ring significantly influences the reactivity of the amide linkage.
Research has delved into the kinetics of hydrolysis of N-substituted benzamides, including this compound, under both acidic and basic conditions. The electron-withdrawing nature of the chlorine substituents is known to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in hydrolysis. However, the chlorine atom at the ortho position can also introduce steric hindrance, which may temper this increased reactivity.
Kinetic studies, which measure reaction rates under varying conditions, and computational modeling are employed to dissect the intricate mechanisms of these reactions. These studies help in understanding the stability and reactivity of the amide bond, providing crucial information for designing new synthetic methodologies and for understanding degradation pathways of amide-containing pharmaceuticals.
A variety of methods have been developed for the formation of amide bonds, a reaction of fundamental importance in organic and medicinal chemistry. researchgate.netumich.edursc.orgnih.gov Some modern approaches focus on developing more sustainable and efficient catalytic systems to avoid the waste associated with traditional coupling reagents. researchgate.netnih.gov An ATP-independent strategy for amide bond formation has even been discovered in the biosynthesis of certain antibiotics, involving an ester-amide exchange reaction. nih.gov
Investigations into Non-Covalent Interactions and Self-Assembly Properties
The structure of this compound, featuring a dichlorophenyl ring, a cyclohexyl group, and an amide functional group, makes it an excellent candidate for studying non-covalent interactions and molecular self-assembly. These weak interactions are the driving forces behind the formation of highly ordered supramolecular structures.
The primary non-covalent interaction facilitated by the amide group is hydrogen bonding. In the solid state, molecules of this compound can form infinite chains through intermolecular N–H···O=C hydrogen bonds. acs.orgconsensus.app The crystal structure of this compound reveals that the cyclohexane ring adopts a chair conformation. consensus.appresearchgate.net
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of these molecules in the solid state. researchgate.net These studies provide detailed information on bond lengths, angles, and the specific intermolecular contacts that govern the self-assembly process. The resulting crystal packing can form complex, stacked columnar structures. consensus.app The study of how different substituents on the benzamide scaffold influence these packing arrangements is an active area of research.
Utilization in Probe Development for Chemical Biology Research
In the field of chemical biology, small molecules known as chemical probes are indispensable tools for studying the function of biological macromolecules. The N-substituted benzamide framework, of which this compound is an example, serves as a versatile scaffold for the design and synthesis of such probes. nih.govacs.org
The development of chemical probes often involves the synthesis of a library of related compounds to explore structure-activity relationships. tandfonline.comresearchgate.net The benzamide scaffold allows for systematic modifications at both the N-substituent (the cyclohexyl group) and the aromatic ring. For instance, different substituents can be introduced on the phenyl ring to modulate the electronic and steric properties of the molecule. tandfonline.com
A key feature of a chemical probe is the presence of a reporter group, such as a fluorophore or a tag for affinity purification, which allows for its detection and isolation. The benzamide scaffold can be chemically modified to incorporate such reporters. This modular approach, combining a core scaffold with various functional and reporter groups, is a powerful strategy in the development of new chemical probes to investigate complex biological systems. bohrium.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
